Product packaging for 4-(2-chloroprop-2-enyl)phenol(Cat. No.:CAS No. 13283-34-6)

4-(2-chloroprop-2-enyl)phenol

Cat. No.: B081413
CAS No.: 13283-34-6
M. Wt: 168.62 g/mol
InChI Key: HSYBRMFETVCUAD-UHFFFAOYSA-N
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Description

4-(2-chloroprop-2-enyl)phenol is a versatile synthetic intermediate of significant interest in organic chemistry and medicinal chemistry research. This compound features a phenolic hydroxyl group and a reactive 2-chloroallyl side chain, making it a valuable bifunctional building block. Its primary research application lies in its use as a precursor for the synthesis of more complex heterocyclic systems and functionalized molecules. The chloromethyl group adjacent to the double bond is highly susceptible to nucleophilic substitution reactions (SN2), allowing for further derivatization, while the phenolic group can be alkylated or acylated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO B081413 4-(2-chloroprop-2-enyl)phenol CAS No. 13283-34-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13283-34-6

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

4-(2-chloroprop-2-enyl)phenol

InChI

InChI=1S/C9H9ClO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,1,6H2

InChI Key

HSYBRMFETVCUAD-UHFFFAOYSA-N

SMILES

C=C(CC1=CC=C(C=C1)O)Cl

Canonical SMILES

C=C(CC1=CC=C(C=C1)O)Cl

Other CAS No.

13283-34-6

Synonyms

2-chloro-3-(4-hydroxyphenyl)-1-propene
Cl-OHPP

Origin of Product

United States

Synthetic Methodologies for 4 2 Chloroprop 2 Enyl Phenol

De Novo Synthesis Approaches and Strategic Disconnections

A logical de novo synthesis would involve the strategic assembly of the molecule from simpler, commercially available starting materials. Key retrosynthetic disconnections could involve a Friedel-Crafts type reaction to attach the allyl group to the phenol (B47542) ring, or a cross-coupling reaction to form the aryl-alkenyl bond.

The construction of the 4-(prop-2-enyl)phenol intermediate is a critical step that dictates the regiochemistry of the final product. One common approach is the Fries rearrangement of an allyl phenyl ether. However, this method can lead to a mixture of ortho and para isomers. To achieve high regioselectivity for the para-substituted product, directed ortho-metalation followed by allylation and subsequent removal of the directing group could be employed.

Another approach involves a cross-coupling reaction, such as a Suzuki or Stille coupling, between a protected 4-halophenol and an appropriate organometallic prop-2-enyl reagent. This offers excellent control over regioselectivity. The stereoselectivity of the double bond is generally not a factor in this specific moiety as it is a terminal alkene.

A summary of potential regioselective strategies is presented in the table below.

Method Starting Materials Key Reagents/Catalysts Advantages Disadvantages
Friedel-Crafts AllylationPhenol, Allyl HalideLewis Acid (e.g., AlCl₃)Direct, one-stepPoor regioselectivity, potential for polyalkylation
Fries RearrangementAllyl Phenyl EtherLewis AcidCan be tuned for ortho/para selectivityRequires prior ether formation, can yield mixtures
Suzuki Coupling4-Boronylphenol derivative, 2-chloroprop-2-enyl halidePalladium catalyst, BaseHigh regioselectivity, good functional group toleranceRequires pre-functionalized starting materials
Grignard Reaction4-Hydroxybenzaldehyde, Isopropenylmagnesium bromide-Forms the C-C bond directlyRequires protection of the phenolic hydroxyl

In many synthetic routes, the phenolic hydroxyl group is often protected to prevent it from interfering with subsequent reaction steps. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). ntnu.no These groups can be introduced under basic conditions and later removed using appropriate deprotection strategies, such as acid hydrolysis or hydrogenolysis. ntnu.no

Alternatively, the phenol functionality can be introduced late in the synthesis via oxidation of an arylboronic ester or through a Baeyer-Villiger oxidation of a corresponding aryl ketone.

The final step in the synthesis is the introduction of the chlorine atom at the allylic position of the prop-2-enyl group. This is typically achieved through a radical halogenation reaction. libretexts.orglibretexts.org The use of N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as AIBN or light, is a common method for allylic chlorination. libretexts.org It is crucial to maintain a low concentration of molecular chlorine to favor substitution over addition to the double bond. libretexts.orglibretexts.org

The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com The stability of the resulting allylic radical intermediate is a key factor driving this reaction. youtube.com

Reagent Initiator Solvent Key Considerations
N-Chlorosuccinimide (NCS) AIBN, Benzoyl peroxide, UV light CCl₄, Benzene Minimizes addition to the double bond
Chlorine gas (Cl₂) High temperature, UV light Non-polar solvent Requires low concentration to favor substitution libretexts.org
Sulfuryl chloride (SO₂Cl₂) Radical initiator - Can also be used for allylic chlorination

Optimization of Reaction Conditions and Process Efficiency

To ensure a high yield and purity of 4-(2-chloroprop-2-enyl)phenol, optimization of the reaction conditions at each synthetic step is paramount.

For cross-coupling reactions, the choice of catalyst and ligand is critical. Palladium-based catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly used. nih.gov The electronic and steric properties of the phosphine (B1218219) ligands can significantly influence the catalytic activity and selectivity. Electron-donating ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. scienceopen.com For some transformations, copper-based catalysts have also shown promise. mdpi.com

In recent years, the development of ruthenium catalysts has also provided new avenues for C-H activation and coupling reactions, which could potentially be applied to streamline the synthesis. nih.gov

The choice of solvent can have a profound impact on reaction rates and selectivity. For polar reactions, polar aprotic solvents like DMF or DMSO can be beneficial, while radical reactions are often performed in non-polar solvents like carbon tetrachloride. google.com

Temperature is another critical parameter. While higher temperatures can increase reaction rates, they can also lead to undesired side reactions or decomposition of thermally sensitive intermediates. For allylic chlorination, high temperatures are often required to promote the formation of the desired product over addition to the alkene. libretexts.org Careful optimization of the temperature profile for each step is necessary to maximize the yield of the target compound.

Mechanistic Investigations of Core Synthetic Pathways

The synthesis of this compound, primarily through Friedel-Crafts alkylation, involves a series of well-studied mechanistic steps. The reaction is a classic example of electrophilic aromatic substitution, where the electron-rich phenol ring attacks an electrophilic species. quora.com

Elucidation of Rate-Determining Steps and Intermediates

The Friedel-Crafts alkylation of phenol with 2,3-dichloropropene in the presence of a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), proceeds through several key intermediates. The initial step involves the interaction of the Lewis acid with 2,3-dichloropropene to generate a carbocation electrophile. jk-sci.com The lone pair of electrons on the chlorine atom attached to the saturated carbon coordinates with the Lewis acid, facilitating the departure of the chloride ion and the formation of a more stable secondary allylic carbocation.

The subsequent step is the electrophilic attack of the carbocation on the phenol ring. The hydroxyl group of phenol is a powerful activating group, increasing the electron density of the aromatic ring and making it more nucleophilic. chemguide.co.uk The attack can occur at the ortho or para position relative to the hydroxyl group. mlsu.ac.incsjmu.ac.in This attack leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

The rate-determining step in Friedel-Crafts alkylation is typically the formation of the arenium ion. nih.gov This is because this step involves the disruption of the aromaticity of the phenol ring, which has a significant activation energy barrier. The final step is the deprotonation of the arenium ion by a weak base, such as AlCl₄⁻, which regenerates the aromatic ring and the Lewis acid catalyst, yielding the final product, this compound. wikipedia.org

Intermediate Structure Role in the Reaction Mechanism
Allylic Carbocation[CH₂=C(Cl)CH₂]⁺The electrophile that attacks the phenol ring.
Arenium Ion (Sigma Complex)A resonance-stabilized carbocationFormed by the attack of the phenol ring on the allylic carbocation.
Lewis Acid-Base ComplexPhenol-AlCl₃A potential side reaction where the Lewis acid coordinates with the hydroxyl group of phenol, which can deactivate the ring. echemi.comstackexchange.com

Reactivity and Mechanistic Studies of 4 2 Chloroprop 2 Enyl Phenol

Transformations Involving the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is acidic and nucleophilic, allowing for a variety of functionalization reactions.

The nucleophilic character of the phenolic oxygen is central to O-functionalization reactions. These reactions typically proceed via the formation of a more nucleophilic phenoxide ion in the presence of a base. brainkart.comchemistrysteps.com

Etherification: The synthesis of aryl ethers from 4-(2-chloroprop-2-enyl)phenol can be readily achieved through the Williamson ether synthesis. This involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. The phenoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether linkage. mdpi.com

Esterification: Phenolic esters can be formed by reacting this compound with carboxylic acids or their derivatives. While direct esterification with carboxylic acids is generally slow for phenols, the reaction proceeds efficiently with more reactive acylating agents like acyl chlorides or acid anhydrides. chemguide.co.uk These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrogen chloride byproduct and enhances the nucleophilicity of the phenol. researchgate.netmdpi.com

Acylation: Acylation is a specific type of esterification where an acyl group is introduced. Phenols are known to be bidentate nucleophiles, meaning they can react at the phenolic oxygen (O-acylation) or on the aromatic ring (C-acylation). ucalgary.ca O-acylation is kinetically favored and can be promoted by base catalysis, which increases the nucleophilicity of the phenol by converting it to the phenoxide. ucalgary.ca

Below is a table summarizing typical O-functionalization reactions:

Reaction Type Reagent Catalyst/Base Product
Etherification Methyl Iodide Sodium Hydroxide 4-(2-chloroprop-2-enyl)-1-methoxybenzene
Esterification Acetic Anhydride Pyridine 4-(2-chloroprop-2-enyl)phenyl acetate

The phenolic hydroxyl group makes the molecule susceptible to oxidation. One-electron oxidation of phenols generates phenoxy radicals, which are key intermediates in oxidative coupling reactions. openstax.orglibretexts.org For alkenylphenols, these reactions can lead to the formation of dimers and polymers, creating C-C or C-O bonds. rsc.orgresearchgate.net The presence of the alkenyl substituent provides additional pathways for intramolecular and intermolecular coupling. nih.govacs.org

Research on related alkenylphenols has shown that oxidative coupling can be initiated by various reagents, including metal catalysts and visible-light photoredox systems. nih.govacs.org These reactions are significant in the synthesis of natural products like lignans (B1203133) and neolignans. rsc.orgresearchgate.net The specific products formed depend on the oxidant, solvent, and the substitution pattern of the phenol. researchgate.net

Reactions at the Carbon-Carbon Double Bond

The 2-chloroprop-2-enyl group contains a reactive carbon-carbon double bond that can undergo a variety of addition and cycloaddition reactions.

The π-electrons of the double bond are nucleophilic and can react with electrophiles. libretexts.org In electrophilic addition reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile. youtube.com For conjugated dienes, both 1,2- and 1,4-addition products can be formed. openstax.orglibretexts.org

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would be expected to proceed readily to form a dihalogenated derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, the presence of the chlorine atom on the double bond influences the regioselectivity of the addition.

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond to form an alcohol. This reaction also typically follows Markovnikov's rule.

The following table outlines expected products from electrophilic addition reactions:

Reaction Type Reagent Expected Major Product
Hydrohalogenation Hydrogen Bromide (HBr) 4-(2-bromo-2-chloropropyl)phenol
Halogenation Bromine (Br₂) 4-(2,3-dibromo-2-chloropropyl)phenol

The double bond of this compound can also participate in radical reactions.

Radical Addition: Free-radical addition, for instance with HBr in the presence of peroxides, would proceed via an anti-Markovnikov mechanism.

Polymerization: Radical polymerization is a key method for producing polymers from vinyl monomers. wikipedia.orgyoutube.com This process involves three main steps: initiation, propagation, and termination. libretexts.org An initiator generates a radical, which then adds to the double bond of a monomer unit. wikipedia.orglibretexts.org This creates a new radical that can add to another monomer, propagating the polymer chain. youtube.com The presence of the chloro-substituent on the double bond can influence the reactivity of the monomer and the properties of the resulting polymer. youtube.com

Cycloaddition reactions are powerful methods for forming cyclic compounds. wikipedia.org

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com In this context, this compound would act as the dienophile. libretexts.orgyoutube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org

1,3-Dipolar Cycloadditions: This type of reaction occurs between a 1,3-dipole and a dipolarophile (the alkene component) to form a five-membered heterocyclic ring. wikipedia.orgmdpi.comijrpc.com The 2-chloroprop-2-enyl group can serve as the dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones. organic-chemistry.orgnih.gov These reactions are valuable for the synthesis of a wide variety of heterocyclic compounds. wikipedia.org

Reactivity of the Allylic Chloride Moiety

The 2-chloroprop-2-enyl group is a highly reactive functional group that can participate in a variety of organic transformations. Its reactivity is primarily centered around the carbon-chlorine bond, which is activated by the adjacent carbon-carbon double bond.

Nucleophilic Substitution Reactions (SN1, SN2, SN2' Pathways)

Nucleophilic substitution is a fundamental reaction of allylic halides. In the case of this compound, these reactions can proceed through several mechanistic pathways, including SN1, SN2, and SN2'.

The SN1 pathway involves the formation of a carbocation intermediate. For this compound, the departure of the chloride ion would lead to a resonance-stabilized allylic carbocation. The positive charge can be delocalized over two carbon atoms, which can then be attacked by a nucleophile at either position.

The SN2 pathway is a concerted mechanism where the nucleophile attacks the carbon bearing the leaving group simultaneously with the departure of the chloride ion. This reaction typically leads to an inversion of stereochemistry at the reaction center.

The SN2' pathway is a variation of the SN2 reaction that is characteristic of allylic systems. In this mechanism, the nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-carbon), leading to a rearrangement of the double bond.

The preferred pathway for nucleophilic substitution is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents generally favor the SN2 and SN2' pathways, while weak nucleophiles and polar protic solvents tend to promote the SN1 mechanism.

Elimination Reactions and E/Z Selectivity

In the presence of a strong base, this compound can undergo elimination reactions to form a diene. The most common mechanism for this transformation is the E2 mechanism , which is a concerted process where the base removes a proton from a carbon atom adjacent to the one bearing the leaving group, while the leaving group departs simultaneously.

The regioselectivity of the elimination reaction is governed by the relative acidity of the available protons. The stereoselectivity, leading to either the E or Z isomer of the resulting diene, is often dictated by the stereochemical arrangement of the transition state. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki, Stille)

The allylic chloride functionality in this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds. nobelprize.org

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the allylic chloride with an alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer of the product. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction enables the coupling of the allylic chloride with a terminal alkyne, catalyzed by both palladium and copper. wikipedia.orggold-chemistry.orgorganic-chemistry.orgsynarchive.com This reaction is a versatile method for the synthesis of enynes. The reactivity of the halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl for vinyl halides. wikipedia.org

Suzuki Coupling: The Suzuki reaction couples the allylic chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org This reaction is known for its high functional group tolerance.

Stille Reaction: In the Stille reaction, the allylic chloride is coupled with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage of the Stille reaction is the stability of the organotin reagents. wikipedia.org

The choice of catalyst, ligands, base, and solvent is crucial for the success and selectivity of these cross-coupling reactions. Below is a table summarizing typical conditions for these reactions with vinyl chlorides, which are structurally related to the reactive moiety in this compound.

ReactionCatalystLigandBaseSolventTemperature
Heck Pd(OAc)₂P(t-Bu)₃Cy₂NMeDioxaneRoom Temp - Elevated
Sonogashira Pd(PPh₃)₂Cl₂/CuI-DiisopropylamineTHFRoom Temperature
Suzuki Pd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRoom Temperature
Stille Pd(PPh₃)₄--THF50-100 °C

Rearrangement Reactions (e.g., Claisen-type Rearrangements, Sigmatropic Shifts)

The phenolic and allylic functionalities within this compound create the potential for intramolecular rearrangement reactions, particularly under thermal or catalytic conditions.

Claisen-type Rearrangements: If the phenolic hydroxyl group is first converted into an allyl ether, the resulting molecule can undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement known as the Claisen rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgbyjus.comlibretexts.orglibretexts.org This reaction typically requires heating and results in the migration of the allyl group to the ortho position of the phenol. libretexts.orglibretexts.org If both ortho positions are blocked, the rearrangement can occur at the para position. The reaction proceeds through a concerted, cyclic transition state. byjus.comlibretexts.org

Sigmatropic Shifts: The 2-chloroprop-2-enyl group itself can potentially undergo other sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system. libretexts.org These reactions are governed by the principles of orbital symmetry. For example, a wikipedia.orgnrochemistry.com-shift would involve the migration of the chlorine atom to the other end of the allyl system. Such rearrangements are often influenced by thermal or photochemical conditions.

Competitive Reaction Pathways and Chemoselectivity Control

Due to the presence of multiple reactive sites, reactions involving this compound can often lead to a mixture of products arising from competitive reaction pathways. For instance, nucleophilic substitution and elimination reactions are often in competition.

The control of chemoselectivity —the preferential reaction of one functional group in the presence of others—is a key challenge in the synthesis and modification of this molecule. researchgate.net Several strategies can be employed to control the outcome of a reaction:

Choice of Reagents: The use of sterically hindered bases can favor elimination over substitution. Similarly, the choice of a soft or hard nucleophile can influence the site of attack in substitution reactions.

Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly influence the reaction pathway. For example, lower temperatures often favor substitution over elimination.

Protecting Groups: The phenolic hydroxyl group can be protected to prevent its interference in reactions targeting the allylic chloride. This is a common strategy to enhance the selectivity of a desired transformation.

By carefully selecting the reaction conditions and reagents, it is possible to direct the reactivity of this compound towards a specific desired outcome, enabling its use as a versatile building block in organic synthesis.

Theoretical and Computational Chemistry of 4 2 Chloroprop 2 Enyl Phenol

Electronic Structure Elucidation and Quantum Chemical Descriptors

The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational quantum chemistry provides powerful tools to probe the electronic environment of 4-(2-chloroprop-2-enyl)phenol, offering predictions of its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, behaving as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the aromatic ring. In the case of this compound, the presence of the electron-withdrawing chlorine atom and the π-system of the propenyl group would influence the energies and distributions of these frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for Phenol and a Substituted Phenol

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenol-8.53-0.987.55
4-Chlorophenol-8.67-1.237.44

This table presents representative data for illustrative purposes and is not based on specific experimental values for this compound.

Charge Distribution, Electrostatic Potential, and Acidity Predictions

The distribution of electron density within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. Computational methods can calculate the partial atomic charges on each atom, revealing the electron-rich and electron-poor regions of this compound. The phenolic hydroxyl group is a primary site of reactivity, and its acidity (pKa) is a critical parameter.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In a typical MEP map, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. For a phenol derivative, the area around the hydroxyl oxygen is expected to be a region of high negative potential, making it a likely site for hydrogen bonding and electrophilic attack.

Computational methods, particularly those employing density functional theory (DFT) in combination with a solvent model, have proven effective in predicting the pKa of phenols. The acidity is influenced by the substituents on the phenol ring. The 2-chloroprop-2-enyl group at the para position is expected to have an electron-withdrawing effect, which would likely increase the acidity of the phenolic proton compared to phenol itself. The presence of intramolecular hydrogen bonds can also significantly affect the pKa.

Computational Studies on Solvent Effects and Catalysis in Chemical Transformations

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a compound like this compound, theoretical studies can offer profound insights into how solvents influence its behavior and how catalysts can direct its transformations toward desired products. While specific computational data for this compound is not extensively available in public literature, we can infer its likely behavior by examining computational studies on analogous phenolic and alkenyl-substituted aromatic compounds. These studies typically employ methods like Density Functional Theory (DFT) to model reaction pathways, transition states, and the influence of the surrounding medium.

Solvent Effects on Phenolic Compounds: A Theoretical Perspective

The solvent environment can significantly impact the thermodynamics and kinetics of chemical reactions. For phenolic compounds, solvents can influence properties such as bond dissociation enthalpies (BDE), ionization potentials, and the stability of reactive intermediates. Computational models, particularly those incorporating the Polarizable Continuum Model (PCM), are instrumental in simulating these effects.

Studies on various phenol derivatives have shown that while solvent effects on the O-H bond dissociation enthalpy may be relatively small, they can be sufficient to alter hydrogen bonding patterns and the preferred mechanism of antioxidant activity. For instance, in non-polar solvents, a homolytic hydrogen atom transfer (HHAT) mechanism is often favored. In contrast, polar solvents can promote a sequential proton loss electron transfer (SPLET) pathway. researchgate.net The dielectric constant of the solvent is a key factor, with more polar solvents generally favoring charge-separated intermediates and transition states.

A hypothetical study on this compound might involve calculating key thermodynamic parameters in different solvents, as illustrated in the conceptual table below.

Table 1: Hypothetical Solvent Effects on Key Properties of this compound (Illustrative)

SolventDielectric Constant (ε)Calculated O-H BDE (kcal/mol)Calculated Ionization Potential (eV)Favored Antioxidant Mechanism (Hypothetical)
Cyclohexane2.0285.27.8HHAT
Chloroform4.8184.97.5HHAT/SET-PT
Ethanol24.5586.17.3SPLET
Water80.1086.57.1SPLET

Catalysis in the Transformation of Alkenylphenols: Computational Insights

Computational studies are indispensable for understanding and optimizing catalytic transformations of substituted phenols. For a molecule like this compound, with its reactive alkenyl group, catalytic reactions such as cross-coupling, cyclization, and oxidation are of significant interest. DFT calculations can elucidate reaction mechanisms, rationalize stereoselectivity and regioselectivity, and guide the design of more efficient catalysts.

For example, in the palladium-catalyzed annulation of ortho-alkenylphenols with allenes, computational studies have been crucial in explaining the divergent reactivity observed with different metal catalysts. acs.orgnih.govacs.org These studies revealed that the square planar geometry of palladium(II) complexes favors a reductive elimination step, leading to benzoxepine (B8326511) products. In contrast, rhodium catalysts with a pseudo-octahedral geometry tend to promote a β-hydrogen elimination pathway, resulting in chromene derivatives. acs.orgnih.govacs.org Such insights are vital for selecting the appropriate catalyst to achieve a desired chemical transformation.

Another area where computational chemistry provides critical guidance is in understanding the role of catalysts in directing the regioselectivity of reactions. For instance, in the alkylation of phenols, different catalysts can lead to substitution at the ortho or para positions. Computational modeling can map out the potential energy surfaces for different reaction pathways, identifying the transition states and intermediates that govern the final product distribution. Studies on the TiO2-catalyzed alkylation of phenols with alcohols have used DFT to verify a nucleophilic α-C alkylation mechanism involving a Ti=Cα intermediate on the catalyst surface. nih.gov

A conceptual computational study on the catalytic cyclization of this compound could compare different transition metal catalysts, as outlined in the hypothetical table below.

Table 2: Hypothetical Computational Data for Catalyzed Intramolecular Cyclization of this compound (Illustrative)

CatalystReaction PathwayCalculated Activation Energy (kcal/mol)Predicted Major Product
Pd(OAc)₂Heck-type cyclization18.5Benzofuran derivative
Cu(OTf)₂Wacker-type oxidative cyclization22.1Benzofuran derivative (oxidized)
AgOTfLewis acid catalyzed cyclization25.8Dihydrobenzofuran derivative
[Rh(cod)Cl]₂Hydroformylation/cyclization20.3Chromane derivative

Future Directions and Challenges in 4 2 Chloroprop 2 Enyl Phenol Research

Exploration of Unconventional Reactivity Modes and Novel Transformations

The unique structural features of 4-(2-chloroprop-2-enyl)phenol, namely the reactive allylic chloride and the nucleophilic phenol (B47542), offer a rich landscape for discovering new chemical transformations. While classical reactions of these functional groups are well-documented, future research will likely focus on unconventional reactivity. This includes exploring reactions that proceed through novel intermediates or transition states, potentially leading to unexpected and valuable molecular architectures.

One area of interest is the investigation of reactions that exploit the electronic interplay between the phenol and the chloropropenyl group. For instance, intramolecular cyclization reactions could be triggered under specific catalytic conditions, leading to the formation of heterocyclic compounds. The potential for ijnc.irijnc.ir-sigmatropic rearrangements, such as the Claisen rearrangement, under thermal or catalytic activation, could also be explored to synthesize complex phenolic structures.

Furthermore, the development of tandem or cascade reactions initiated by the activation of either the phenolic hydroxyl or the allylic chloride could provide efficient pathways to multifunctional molecules. For example, a reaction could be designed where an initial transformation at the phenolic end triggers a subsequent reaction at the chloropropenyl moiety, or vice versa, in a single pot.

The reactivity of the double bond in the 2-chloroprop-2-enyl group also presents opportunities for novel transformations. Reactions such as dihydroxylation, epoxidation, or cycloadditions could be explored to introduce new functional groups and stereocenters. The influence of the phenolic group on the stereochemical outcome of these reactions would be a key aspect of such studies.

Decarboxylative halogenation represents another potential avenue for novel transformations. This process involves the cleavage of a carbon-carbon bond adjacent to a carboxylic group, with subsequent trapping of the intermediate by a halogen source. acs.orgnih.gov While not directly applicable to this compound itself, derivatives containing a carboxylic acid group could undergo such reactions to yield aryl halides. acs.org

Development of Asymmetric Synthesis Approaches for Chiral Analogues

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. nih.gov The development of asymmetric methods to synthesize chiral analogues of this compound is a significant and challenging area for future research. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which is often more effective and has fewer side effects when used as a drug. nih.gov

One major approach involves the asymmetric alkylation of a prochiral precursor. For instance, a chiral nickel(II) complex of a glycine (B1666218) Schiff base can be diastereoselectively alkylated. mdpi.com This method, while not directly applied to this specific compound, provides a template for developing similar strategies. Another promising direction is the use of chiral catalysts, such as chiral phosphoric acids or bifunctional organocatalysts, to control the stereochemical outcome of reactions. snnu.edu.cnmdpi.com For example, a chiral Brønsted acid could catalyze an enantioselective cyclization or addition reaction. snnu.edu.cn

The table below summarizes potential asymmetric synthesis strategies:

StrategyDescriptionPotential Application
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical course of a reaction. nih.govA chiral auxiliary could be attached to the phenolic oxygen, guiding a subsequent stereoselective reaction at the chloropropenyl group.
Chiral Catalysis A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.govChiral Lewis acids or Brønsted acids could catalyze enantioselective additions or cyclizations involving the double bond or the phenolic ring. snnu.edu.cn
Biocatalysis Enzymes are used as catalysts to perform highly stereoselective transformations.Engineered enzymes could be developed for the stereoselective reduction of a ketone derivative or the enantioselective opening of an epoxide derived from the double bond.
Dynamic Kinetic Resolution A racemic starting material is converted into a single enantiomer of the product.This could be applied to a racemic mixture of a derivative of this compound, where one enantiomer is selectively transformed by a chiral catalyst.

The development of these asymmetric approaches will require careful design of catalysts and reaction conditions to achieve high enantioselectivity and yield.

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous manufacturing processes, which offer numerous advantages over traditional batch methods. elveflow.com The integration of the synthesis and modification of this compound with flow chemistry, microfluidics, and automated platforms is a key area for future development.

Flow chemistry, where reactions are performed in continuously flowing streams within microreactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. elveflow.commdpi.com This can lead to improved yields, higher purity, and enhanced safety, especially for reactions involving highly reactive intermediates. bohrium.com For the synthesis of this compound and its derivatives, flow chemistry could enable:

Rapid Reaction Optimization: Automated flow systems can quickly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, leading to faster and more controlled reactions. bohrium.com

Safe Handling of Hazardous Reagents: Flow systems minimize the amount of hazardous material present at any given time, making the process inherently safer. mdpi.com

Scalability: Reactions developed in microfluidic systems can often be scaled up for continuous manufacturing. bohrium.com

Microfluidic platforms, which utilize channels with dimensions on the micrometer scale, offer even finer control and require only minuscule amounts of reagents. bohrium.com These platforms are ideal for high-throughput screening of catalysts and reaction conditions. arxiv.org The integration of in-line analytical techniques allows for real-time monitoring and optimization of reactions. bohrium.com

The table below highlights the benefits of integrating these modern technologies:

TechnologyAdvantages for this compound Research
Flow Chemistry Enhanced safety, improved reaction control, easier scale-up, and potential for multi-step synthesis in a continuous process. bohrium.comarxiv.org
Microfluidics High-throughput screening of reaction conditions and catalysts, minimal reagent consumption, and precise control over reaction parameters. bohrium.comarxiv.org
Automated Synthesis Rapid optimization of reaction conditions, increased reproducibility, and the ability to explore a larger chemical space. arxiv.org

The successful implementation of these technologies will require interdisciplinary collaboration between organic chemists, chemical engineers, and data scientists.

Sustainable Chemical Transformations and Atom-Economical Synthesis Approaches

The principles of green chemistry are becoming increasingly important in guiding the development of new synthetic methods. ijnc.ir Future research on this compound will undoubtedly focus on developing more sustainable and atom-economical transformations. Atom economy, a concept developed by Barry Trost, emphasizes maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. jocpr.comacs.org

Key strategies for achieving sustainable synthesis include:

Catalysis: The use of catalysts, which can be used in small amounts and recycled, is a cornerstone of green chemistry. ijnc.iracs.org Developing highly efficient and recyclable catalysts for the reactions of this compound will be a major focus.

Renewable Feedstocks: Exploring the use of renewable resources, such as biomass-derived compounds, as starting materials for the synthesis of this compound or its reaction partners would contribute to a more sustainable chemical industry. ijnc.ir

Alternative Reaction Media: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a chemical process. mdpi.com

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure minimizes energy consumption. acs.org

The following table outlines some atom-economical reactions that could be explored for this compound:

Reaction TypeDescriptionRelevance to this compound
Addition Reactions Two or more molecules combine to form a larger one, with all atoms of the starting materials being incorporated into the product.The addition of nucleophiles to the double bond of the chloropropenyl group would be an atom-economical way to introduce new functionality.
Cycloaddition Reactions Two unsaturated molecules react to form a cyclic compound.Diels-Alder reactions involving the double bond could be used to construct complex ring systems with high atom economy. jocpr.com
Rearrangement Reactions The atoms of a molecule are rearranged to form a new isomer.Claisen or Cope rearrangements of derivatives of this compound would be 100% atom-economical.

By embracing these green chemistry principles, researchers can develop synthetic routes to valuable compounds that are not only efficient but also environmentally responsible.

Discovery of Novel Catalytic Systems for Specific Reactions of the Compound

The development of novel and highly selective catalysts is crucial for unlocking the full synthetic potential of this compound. Future research will focus on designing catalysts that can control the regioselectivity and stereoselectivity of reactions involving this compound.

For reactions at the phenolic hydroxyl group, catalysts could be developed to promote selective O-alkylation or O-acylation in the presence of other nucleophilic sites. For instance, in the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates, the choice of catalyst and reaction conditions can influence the position of carboxylation. mdpi.com

The allylic chloride moiety offers a prime target for catalytic cross-coupling reactions. The development of palladium, nickel, or copper-based catalysts could enable the selective formation of carbon-carbon and carbon-heteroatom bonds at this position. For example, a palladium-catalyzed Suzuki or Heck coupling could be used to introduce new aryl or vinyl groups.

The double bond in the 2-chloroprop-2-enyl group is also amenable to a wide range of catalytic transformations. Catalysts for asymmetric hydrogenation, dihydroxylation, or epoxidation could be used to introduce chirality with high stereocontrol. nih.gov

The table below lists potential catalytic systems and their applications:

Catalyst TypePotential Application
Palladium Catalysts Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the allylic chloride position. nih.gov
Nickel Catalysts Asymmetric alkylation and cross-coupling reactions. nih.gov
Copper Catalysts Catalytic oxidation of the phenol and cross-coupling reactions. conicet.gov.arurjc.es
Chiral Phosphoric Acids Asymmetric additions to the double bond or enantioselective cyclizations. snnu.edu.cn
Organocatalysts Enantioselective Michael additions and other asymmetric transformations. mdpi.com
Biocatalysts (Enzymes) Highly selective and environmentally friendly transformations, such as stereoselective reductions or oxidations.

The discovery of new catalytic systems will not only expand the synthetic utility of this compound but also contribute to the broader field of catalysis by providing new tools for selective chemical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-chloroprop-2-enyl)phenol, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Start with a Friedel-Crafts alkylation of phenol with 2-chloropropene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the chloropropenyl group.
  • Step 2 : Optimize temperature (e.g., 0–25°C) to minimize side reactions like polymerization of the chloropropenyl group.
  • Step 3 : Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Monitor purity via HPLC or GC-MS.
  • Step 4 : Characterize the product using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm regioselectivity and absence of diastereomers .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Compare 1H^1 \text{H}-NMR chemical shifts of the phenolic -OH (~5 ppm, broad) and the allylic chloropropenyl protons (δ 5.5–6.5 ppm). Use 13C^{13} \text{C}-NMR to identify the quaternary carbon adjacent to chlorine (~110 ppm).
  • IR : Look for O-H stretching (3200–3600 cm⁻¹) and C-Cl stretching (550–750 cm⁻¹).
  • MS : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 184.0393 for C₉H₈ClO⁺) .

Advanced Research Questions

Q. How can density functional theory (DFT) and continuum solvation models predict the electronic properties and solvent effects of this compound?

  • Methodological Answer :

  • Step 1 : Perform geometry optimization using the B3LYP functional and a 6-31G(d,p) basis set to calculate the electron density distribution.
  • Step 2 : Use the polarizable continuum model (PCM) to simulate solvation effects in solvents like water, ethanol, and DMSO. Compare calculated dipole moments with experimental dielectric constants.
  • Step 3 : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitution reactions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Re-evaluate assay conditions (e.g., cell lines, solvent controls) to identify variability. For example, DMSO concentrations >1% may artifactually inhibit enzyme activity.
  • Step 2 : Use orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm bioactivity.
  • Step 3 : Perform meta-analysis of existing literature to identify trends in structure-activity relationships (SAR) .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intramolecular interactions in this compound?

  • Methodological Answer :

  • Step 1 : Grow single crystals via slow evaporation in a hexane/ethyl acetate mixture.
  • Step 2 : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXL.
  • Step 3 : Analyze hydrogen bonding (e.g., O-H⋯π interactions) and halogen bonding (C-Cl⋯O) using CrystalExplorer. Compare Hirshfeld surfaces to quantify intermolecular contacts .

Q. What experimental and computational approaches can reconcile discrepancies in reaction kinetics for chloropropenyl group substitution?

  • Methodological Answer :

  • Step 1 : Use stopped-flow UV-Vis spectroscopy to monitor real-time reaction rates under varying pH and temperature conditions.
  • Step 2 : Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms.
  • Step 3 : Validate findings with DFT-based transition state modeling (e.g., NEB method) to identify rate-determining steps .

Data Analysis and Validation

Q. How to address inconsistencies in chromatographic retention times for this compound across different HPLC methods?

  • Methodological Answer :

  • Step 1 : Standardize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) and column type (C18, 5 µm particle size).
  • Step 2 : Use a certified reference material (CRM) to calibrate retention times.
  • Step 3 : Apply QbD (Quality by Design) principles to optimize method robustness via Design of Experiments (DoE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.